
2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), a key enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators that play a crucial role in various diseases.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide involves the inhibition of 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide, a protein that is essential for the biosynthesis of leukotrienes. By inhibiting 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide, the compound reduces the production of leukotrienes, which are potent inflammatory mediators that play a crucial role in various diseases. This mechanism has been extensively studied and has been shown to be effective in reducing inflammation in animal models of asthma, COPD, and IBD.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide have been extensively studied in animal models and cell cultures. The compound has been shown to reduce the production of leukotrienes, which are potent inflammatory mediators that play a crucial role in various diseases. In addition, 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors have also been shown to reduce airway hyperresponsiveness, mucus production, and eosinophil infiltration in animal models of asthma and COPD. Furthermore, 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors have been shown to reduce inflammation and promote mucosal healing in animal models of IBD.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide in lab experiments include its high potency and specificity for 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide, which allows for precise and targeted inhibition of leukotriene biosynthesis. In addition, the compound has been extensively studied and optimized for high yield and purity, which makes it a reliable tool for research. However, the limitations of using 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors in lab experiments include their potential off-target effects and the need for careful dosing and administration to avoid toxicity.
Orientations Futures
There are several future directions for research on 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide and 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors in general. One direction is to investigate the potential use of 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors in combination with other anti-inflammatory agents for the treatment of asthma, COPD, and IBD. Another direction is to investigate the potential use of 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors as anti-cancer agents, as leukotrienes have been shown to promote tumor growth and metastasis. Furthermore, future research could focus on the development of more potent and selective 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors with fewer off-target effects and improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide involves the reaction between 4-fluoro-benzaldehyde and 3-methylpyridine-2-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acetylation of the resulting amine with acetic anhydride. This method has been reported in several research articles and has been optimized for high yield and purity.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). The compound has been shown to inhibit the biosynthesis of leukotrienes, which are inflammatory mediators that play a crucial role in the pathogenesis of these diseases. In addition, 2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide inhibitors have also been investigated for their potential use as anti-cancer agents, as leukotrienes have been shown to promote tumor growth and metastasis.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-10-3-2-8-16-14(10)17-13(18)9-11-4-6-12(15)7-5-11/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVFUOZGXMXFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)
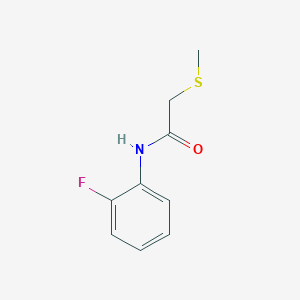
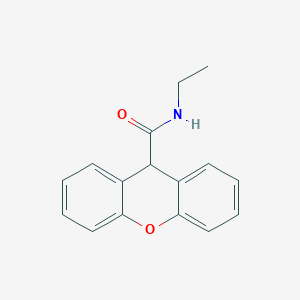
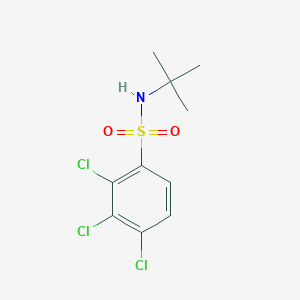
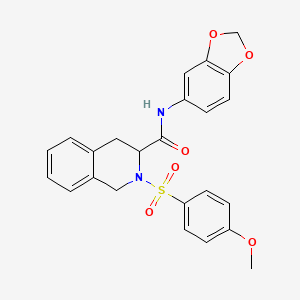
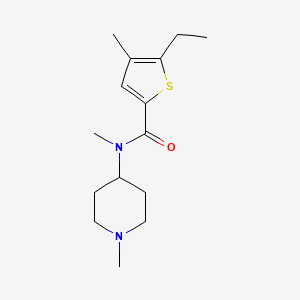

![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)

![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)
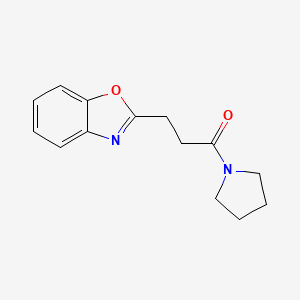


![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)